
4-Chloro-5-nitropyrimidin-2-amine
Overview
Description
4-Chloro-5-nitropyrimidin-2-amine (CAS: 160948-35-6) is a nitro- and chloro-substituted pyrimidine derivative. Its molecular formula is C₄H₃ClN₄O₂, with a nitro group (-NO₂) at position 5, a chlorine atom at position 4, and an amine (-NH₂) at position 2 of the pyrimidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its electron-withdrawing nitro and chloro groups enhance reactivity in nucleophilic substitution reactions, making it valuable for constructing heterocyclic scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloropyrimidine followed by amination. One common method includes the reaction of 4-chloropyrimidine with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 4-chloro-5-nitropyrimidine is then treated with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the amino group can be oxidized to form nitroso or nitro derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Reduction: 4-Chloro-5-aminopyrimidin-2-amine.
Oxidation: 4-Chloro-5-nitrosopyrimidin-2-amine or this compound.
Scientific Research Applications
4-Chloro-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitropyrimidin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chlorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, synthesis routes, and applications of 4-Chloro-5-nitropyrimidin-2-amine and related compounds:
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects : The nitro group in this compound increases electrophilicity at position 4, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, bromine in 5-Bromo-2-chloropyrimidin-4-amine enhances leaving-group ability, favoring Suzuki couplings or cross-coupling reactions .
- Hydrogen Bonding : Crystal structures of 5-Bromo-2-chloropyrimidin-4-amine reveal N–H···N hydrogen bonds forming supramolecular dimers, whereas 2-Chloro-5-nitropyridin-4-amine (pyridine derivative) lacks such extensive networks due to its planar geometry .
- Lipophilicity : Methyl or cyclopentyl substituents (e.g., in 2-Chloro-4-methylpyrimidin-5-amine and 5-Chloro-N-cyclopentylpyrimidin-2-amine) improve membrane permeability, critical for drug candidates targeting intracellular enzymes .
Research Findings and Data
Crystallographic Insights
- 2-Chloro-5-nitropyridin-4-amine : Exhibits a planar pyridine ring (mean σ(C–C) = 0.003 Å) with minimal deviation, contrasting the slightly distorted pyrimidine rings in 5-Bromo-2-chloropyrimidin-4-amine (r.m.s. deviation: 0.087 Å) .
Biological Activity
4-Chloro-5-nitropyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a pyrimidine ring with chlorine and nitro substituents, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity may involve the compound's ability to penetrate microbial cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets.
Antiviral Activity
The compound has also shown promise as an antiviral agent. Studies have demonstrated its efficacy against certain viruses, potentially through mechanisms that disrupt viral replication processes. This makes it a candidate for further exploration in antiviral drug development.
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this compound has been investigated for anti-inflammatory effects. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, including kinases associated with cancer progression.
- Cell Membrane Penetration : The chlorine atom enhances the compound's ability to cross lipid membranes, facilitating its intracellular action.
- Formation of Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with nucleophiles within cells, leading to cellular damage or modulation of signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-5-nitropyrimidin-4-amine | Similar pyrimidine structure | Antimicrobial, less studied |
4-Chloro-5-nitropyrimidin-2-amide | Amide instead of amine | Potential anti-inflammatory properties |
6-Chloro-N-ethyl-5-nitropyrimidin | Ethyl substitution at the 6-position | Anticancer activity |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used .
- Antiviral Research : In a study focused on antiviral applications, compounds derived from this base showed promising results against influenza viruses, demonstrating a reduction in viral load in infected cell cultures .
- Anti-inflammatory Mechanisms : Research highlighted in Pharmacology Reports indicated that the compound could reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
4-chloro-5-nitropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUAKDSNQXBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313070 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160948-35-6 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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